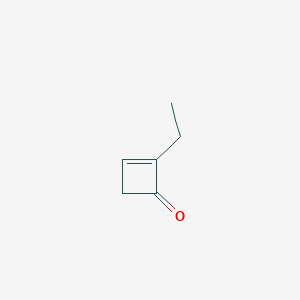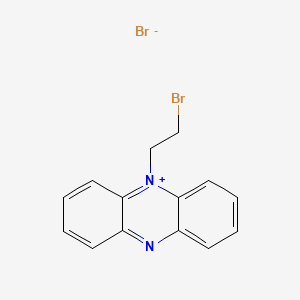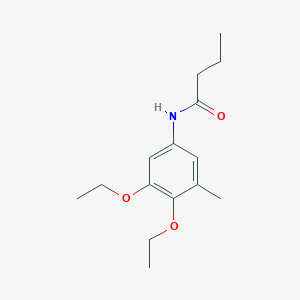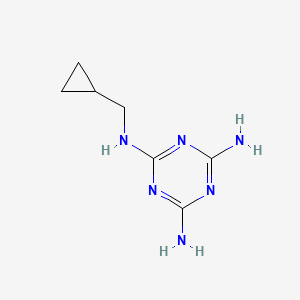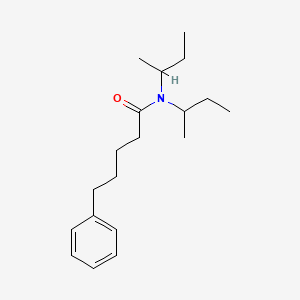
N,N-Di(butan-2-yl)-5-phenylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Di(butan-2-yl)-5-phenylpentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two butan-2-yl groups attached to the nitrogen atoms and a phenyl group attached to the pentanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(butan-2-yl)-5-phenylpentanamide typically involves the reaction of 5-phenylpentanoic acid with butan-2-amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Di(butan-2-yl)-5-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
N,N-Di(butan-2-yl)-5-phenylpentanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Di(butan-2-yl)-5-phenylpentanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Di(butan-2-yl)-4-phenylbutanamide: Similar structure but with a different position of the phenyl group.
N,N-Di(butan-2-yl)-3-phenylpropanamide: Shorter carbon chain compared to N,N-Di(butan-2-yl)-5-phenylpentanamide.
N,N-Di(butan-2-yl)-2-phenylethanamide: Even shorter carbon chain with similar functional groups.
Uniqueness
This compound is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties. The length of the carbon chain and the position of the phenyl group can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
91424-81-6 |
|---|---|
Fórmula molecular |
C19H31NO |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
N,N-di(butan-2-yl)-5-phenylpentanamide |
InChI |
InChI=1S/C19H31NO/c1-5-16(3)20(17(4)6-2)19(21)15-11-10-14-18-12-8-7-9-13-18/h7-9,12-13,16-17H,5-6,10-11,14-15H2,1-4H3 |
Clave InChI |
NSCGHTGBHFLLSP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(C(C)CC)C(=O)CCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


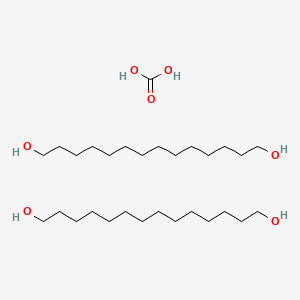
![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
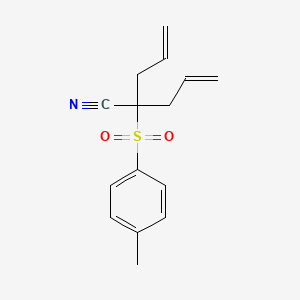

![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)
![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)
![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)

![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
